

Elucidating the Structure of 2-Propylquinoline-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Propylquinoline-4-carboxylic acid

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This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and structural elucidation of **2-Propylquinoline-4-carboxylic acid**. Quinoline-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including antibacterial and antitumor properties.[\[1\]](#)[\[2\]](#) A thorough understanding of their synthesis and structural characterization is paramount for the development of new therapeutic agents.

This document outlines a representative synthetic pathway and details the application of modern spectroscopic techniques for structural verification. The data presented herein is based on established chemical principles and data from closely related analogues.

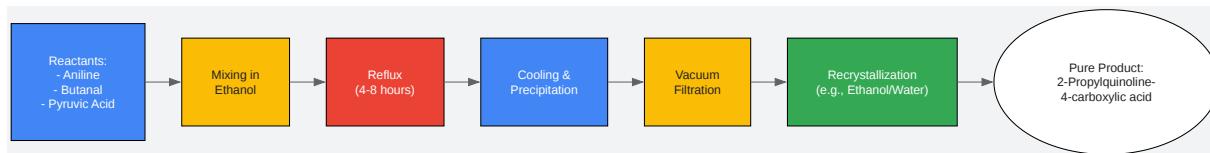
Molecular Structure

The fundamental structure of **2-Propylquinoline-4-carboxylic acid** consists of a quinoline bicyclic system, with a propyl group substituted at the 2-position and a carboxylic acid group at the 4-position.

Caption: 2D Structure of **2-Propylquinoline-4-carboxylic acid**.

Proposed Synthesis Pathway: Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids can be effectively achieved via the Doeblner reaction.^{[3][4]} This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.^{[1][5]} For the target molecule, this would involve the reaction of aniline, butanal (to provide the propyl group), and pyruvic acid.

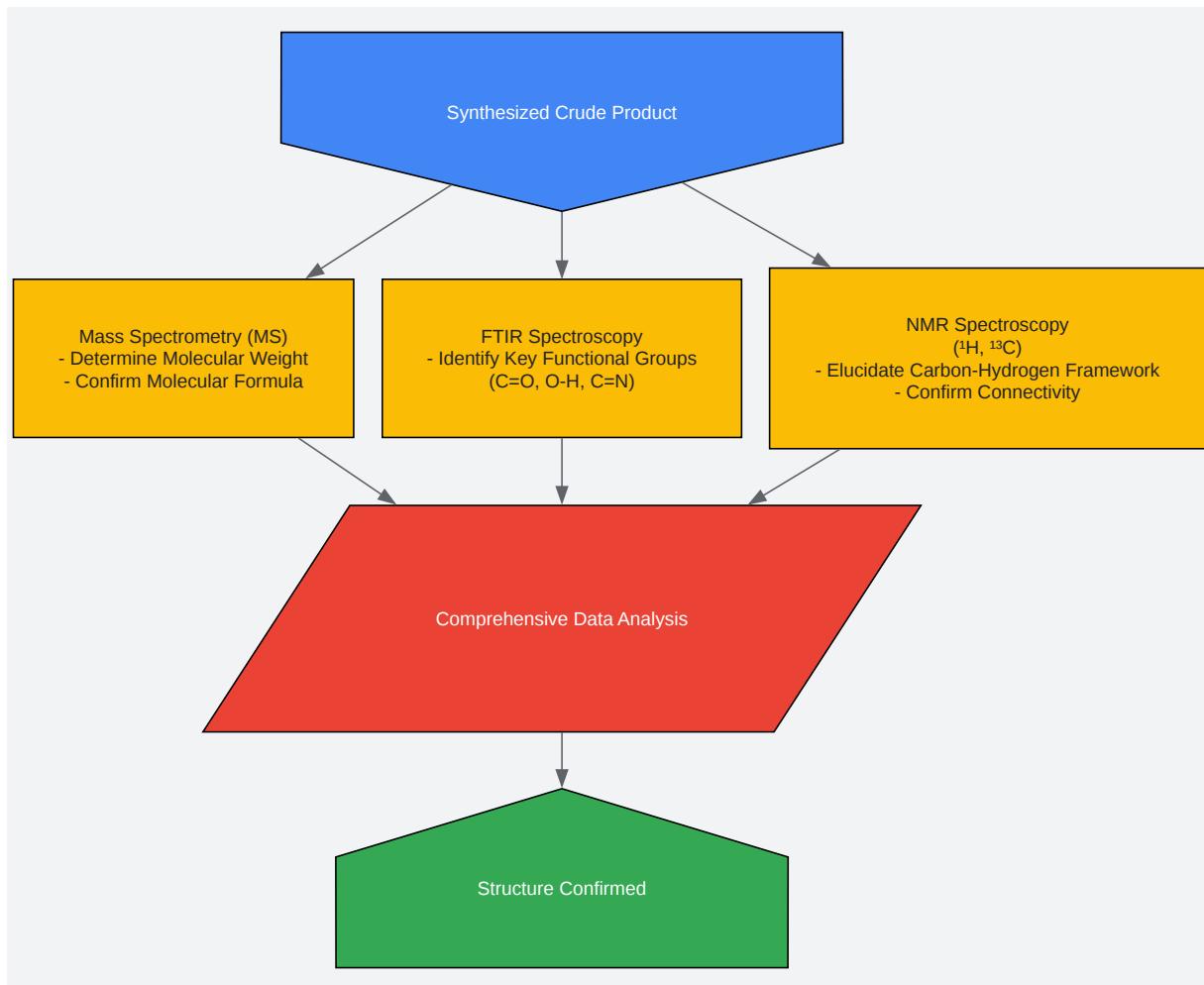


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Caption: Workflow for the synthesis via the Doeblner reaction.

Structure Elucidation Workflow

Once synthesized, the identity and purity of the compound must be confirmed. This is accomplished through a combination of spectroscopic methods. The typical analytical workflow involves Mass Spectrometry (MS) to determine the molecular weight, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise connectivity of atoms.



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Caption: General workflow for spectroscopic structure elucidation.

Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for **2-Propylquinoline-4-carboxylic acid**.

Table 1: Physical Properties and Mass Spectrometry Data

Parameter	Expected Value	Reference
Molecular Formula	C₁₃H₁₃NO₂	[6]
Molecular Weight	215.25 g/mol	Calculated
Monoisotopic Mass	215.09463 Da	[6]
[M+H] ⁺ (m/z)	216.10192	[6]
[M+Na] ⁺ (m/z)	238.08386	[6]
[M-H] ⁻ (m/z)	214.08736	[6]

| XlogP (predicted) | 2.9 | [6] |

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.9	Singlet (broad)	1H	-COOH
~8.6	Doublet	1H	Quinoline H-8
~8.2	Singlet	1H	Quinoline H-3
~8.1	Doublet	1H	Quinoline H-5
~7.8	Triplet	1H	Quinoline H-7
~7.6	Triplet	1H	Quinoline H-6
~3.0	Triplet	2H	-CH ₂ -CH ₂ -CH ₃
~1.8	Sextet	2H	-CH ₂ -CH ₂ -CH ₃

| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~168.0	-COOH
~162.0	Quinoline C-2
~148.0	Quinoline C-8a
~145.0	Quinoline C-4
~133.0	Quinoline C-7
~130.0	Quinoline C-5
~128.0	Quinoline C-4a
~126.0	Quinoline C-6
~122.0	Quinoline C-8
~119.0	Quinoline C-3
~38.0	-CH ₂ -CH ₂ -CH ₃
~22.0	-CH ₂ -CH ₂ -CH ₃

| ~14.0 | -CH₂-CH₂-CH₃ |

Table 4: Representative FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
3400 - 2400 (broad)	O-H stretch	Carboxylic Acid	[7]
~3070	C-H stretch	Aromatic	[8]
~2960, ~2870	C-H stretch	Aliphatic (Propyl)	[8]
1725 - 1700	C=O stretch	Carboxylic Acid	[7]

| 1600 - 1450 | C=C / C=N stretch | Quinoline Ring | [8] |

Experimental Protocols

Synthesis of 2-Propylquinoline-4-carboxylic acid (Doebner Reaction)

This protocol is adapted from established procedures for synthesizing quinoline-4-carboxylic acid derivatives.[1][3]

- Reactant Mixture: In a 100 mL round-bottom flask, combine aniline (10 mmol), butanal (10 mmol), and pyruvic acid (12 mmol) in 50 mL of absolute ethanol.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C).
- Monitoring: Maintain reflux for 6-8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
- Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[3]
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Analysis Protocols

- High-Resolution Mass Spectrometry (HRMS):
 - Samples are analyzed using an ESI-Q-TOF mass spectrometer.[9]

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly or via LC injection into the electrospray ionization (ESI) source in both positive and negative ion modes to detect various adducts.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][10]
 - Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
 - Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[9]
 - Acquire standard ^1H , ^{13}C , and, if necessary, 2D spectra (COSY, HSQC) to confirm assignments.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Obtain the IR spectrum using an FTIR spectrophotometer.
 - The sample can be analyzed as a solid using KBr pellets or with an Attenuated Total Reflectance (ATR) accessory.[8]
 - Scan the sample in the range of 4000-400 cm^{-1} to identify characteristic absorption bands of the functional groups.[11]

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